![molecular formula C9H12N4OS B1460025 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926194-82-3](/img/structure/B1460025.png)
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Overview
Description
“2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of thiazolo[4,5-d]pyrimidin-7-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7-ones involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolo[4,5-d]pyrimidin-7-one core . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Chemical Reactions Analysis
The chemical properties of these compounds are characterized by their high reactivity towards various electrophilic reagents . This is due to the presence of an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization .
Scientific Research Applications
Anticancer Activity
Thiazolo[4,5-d]pyrimidin-7-ones have been investigated for their potential as anticancer agents . A series of these compounds were designed, synthesized, and evaluated for their cytotoxicity and inhibitory activity against topoisomerase I . This enzyme is crucial for DNA replication and is a target for cancer therapy due to its role in the proliferation of cancer cells. The compounds showed potent cytotoxicity, suggesting their promise as therapeutic agents in cancer treatment.
Antimicrobial Properties
Thiazolo[4,5-d]pyrimidin-7-ones have shown a broad spectrum of pharmacological activities, including antimicrobial properties . This makes them candidates for the development of new antibiotics or antiseptics, which is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolo[4,5-d]pyrimidin-7-ones make them potential agents for treating inflammatory diseases . Their ability to modulate the body’s inflammatory response can be harnessed to develop treatments for conditions like arthritis, asthma, and other chronic inflammatory disorders.
Herbicidal Use
These compounds have also been explored for their herbicidal activity . The development of new herbicides is crucial for agriculture to manage weeds effectively, especially those resistant to current herbicides. Thiazolo[4,5-d]pyrimidin-7-ones could provide a new class of herbicides with unique modes of action.
Antioxidant Effects
Thiazolo[4,5-d]pyrimidin-7-ones exhibit antioxidant effects , which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, and these compounds could be used in the development of supplements or drugs to combat oxidative stress.
Mechanism of Action
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . The thiazolo[4,5-d]pyrimidin-7-ones, due to their promising anticancer activity, represent an interesting class of compounds for future research .
properties
IUPAC Name |
2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPPSCFFPQXAOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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